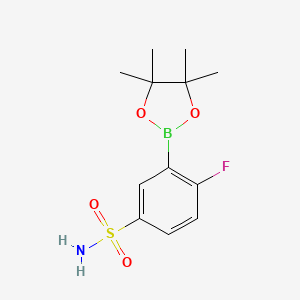
4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is a compound with the molecular formula C12H17BFNO4S and a molecular weight of 301.15 g/mol This compound is notable for its unique structure, which includes a fluorine atom, a boronic ester group, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method involves the following steps :
Formation of the Boronic Ester Group: The starting material, 4-fluorobenzenesulfonamide, is reacted with pinacolborane in the presence of a palladium catalyst to form the boronic ester group.
Introduction of the Fluorine Atom: The intermediate product is then subjected to fluorination using a suitable fluorinating agent, such as Selectfluor.
Final Product Formation: The final step involves purification and isolation of the desired product through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like K2CO3 or NaOH.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents replacing the fluorine atom.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the boronic ester group with aryl halides.
Oxidation and Reduction Reactions: Products include sulfonic acids or amines, depending on the reaction conditions.
Applications De Recherche Scientifique
4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s sulfonamide group makes it a potential candidate for the development of enzyme inhibitors or other biologically active molecules.
Medicine: Its unique structure allows for the exploration of new pharmaceuticals, especially in the design of drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its reactivity and stability.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide depends on its application :
Enzyme Inhibition: The sulfonamide group can interact with the active site of enzymes, inhibiting their activity by forming stable complexes.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions by forming a transient palladium complex, which facilitates the formation of carbon-carbon bonds.
Fluorine Substitution: The fluorine atom can be replaced by other nucleophiles, leading to the formation of new compounds with different properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the fluorine atom enhances its chemical stability and biological activity, while the boronic ester group allows for versatile coupling reactions. The sulfonamide group adds to its potential as a biologically active molecule, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H17BFNO4S |
|---|---|
Poids moléculaire |
301.15 g/mol |
Nom IUPAC |
4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)9-7-8(20(15,16)17)5-6-10(9)14/h5-7H,1-4H3,(H2,15,16,17) |
Clé InChI |
DOFMAXIDJCBUFH-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)S(=O)(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


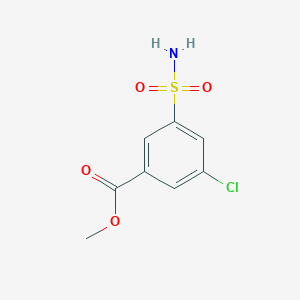
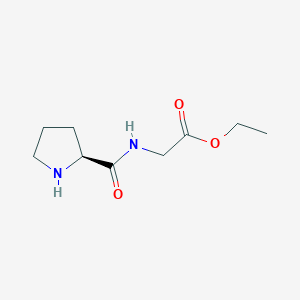

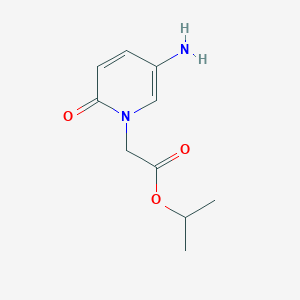
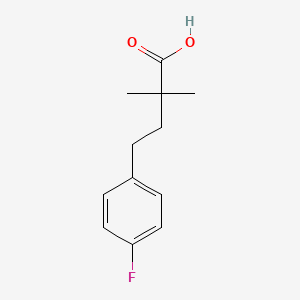
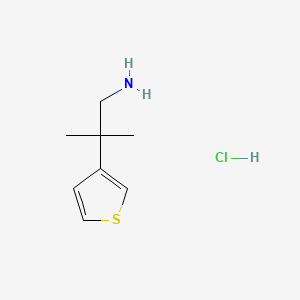

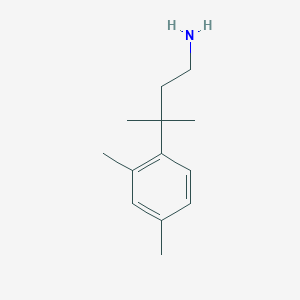
![3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13519909.png)
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)

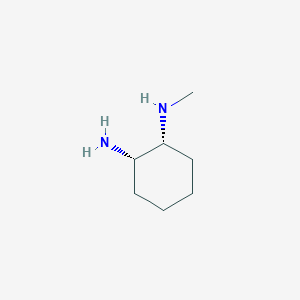
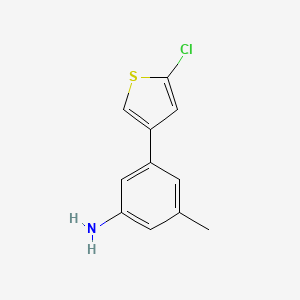
![1,6-Diazaspiro[3.5]nonane](/img/structure/B13519942.png)
